tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is a complex organic compound featuring a piperidine ring substituted with a pyrazine moiety and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is introduced to the piperidine ring.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control conditions .
Chemical Reactions Analysis
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyrazine rings.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Scientific Research Applications
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic benefits
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and pyrazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and metabolic regulation .
Comparison with Similar Compounds
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate can be compared with other piperidine and pyrazine derivatives:
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate: Similar structure but with a different substitution pattern on the piperidine ring.
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperazin-4-yl)methyl)carbamate: Contains a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13(15-12-18-7-8-19-15)21-9-5-14(6-10-21)11-20-16(22)23-17(2,3)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTYSEIGRUIQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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